molecular formula C19H22N4 B12248958 4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine

4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine

Cat. No.: B12248958
M. Wt: 306.4 g/mol
InChI Key: YLOSGONHJDXNDD-UHFFFAOYSA-N
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Description

4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is a complex organic compound that features a piperidine ring bonded to an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[4,5-b]pyridine core can be synthesized through the reaction of 2-aminopyridine with aldehydes or ketones in the presence of an acid catalyst . The piperidine ring can be introduced via nucleophilic substitution reactions involving benzyl halides and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of the imidazo[4,5-b]pyridine and piperidine moieties allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C19H22N4/c1-22-18-17(8-5-11-20-18)21-19(22)23-12-9-16(10-13-23)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3

InChI Key

YLOSGONHJDXNDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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